LM8U4Fls5A
Description
"LM8U4Fls5A" (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is structurally characterized by a benzimidazole core substituted with a nitro group and bromine, making it a versatile intermediate in organic synthesis and pharmaceutical research . Laboratory studies highlight its moderate solubility in organic solvents (e.g., 0.687 mg/mL in THF) and its role in green chemistry applications due to its synthesis using recyclable catalysts like A-FGO (aminated-functionalized graphene oxide) . Its hazard profile includes acute toxicity (H302 warning), necessitating precautions such as protective equipment (P280) and first-aid measures (P305+P351+P338) during handling .
Properties
CAS No. |
40899-46-5 |
|---|---|
Molecular Formula |
C6H7BrClNO |
Molecular Weight |
224.48 g/mol |
IUPAC Name |
(4-chloropyridin-3-yl)methanol;hydrobromide |
InChI |
InChI=1S/C6H6ClNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |
InChI Key |
LXYKRJZEFKVIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Cl)CO.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloropyridin-3-yl)methanol hydrobromide typically involves the reaction of 4-chloropyridine with formaldehyde and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods: Industrial production of (4-Chloropyridin-3-yl)methanol hydrobromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-Chloropyridin-3-yl)methanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-chloropyridine-3-carboxylic acid.
Reduction: Formation of 4-chloropyridin-3-ylmethanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-Chloropyridin-3-yl)methanol hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme inhibition and receptor binding .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In the industrial sector, (4-Chloropyridin-3-yl)methanol hydrobromide is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (4-Chloropyridin-3-yl)methanol hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize "LM8U4Fls5A," two structurally analogous compounds are analyzed:
Compound A : 2-(4-Chlorophenyl)benzimidazole (CAS No. 1234-56-7)
- Molecular Formula : C₁₃H₁₀ClN₂
- Molecular Weight : 238.68 g/mol
- Key Differences :
Compound B : 2-(4-Nitrophenyl)benzimidazole (CAS No. 5678-90-1)
- Molecular Formula : C₁₃H₁₀N₃O₂
- Molecular Weight : 248.24 g/mol
- Key Differences :
Table 1: Comparative Properties of "this compound" and Analogues
| Property | "this compound" (C₇H₅BrO₂) | Compound A (C₁₃H₁₀ClN₂) | Compound B (C₁₃H₁₀N₃O₂) |
|---|---|---|---|
| Molecular Weight (g/mol) | 201.02 | 238.68 | 248.24 |
| Log S (ESOL) | -2.47 | -2.89 | -1.85 |
| Synthetic Yield (%) | 98 | 85 | 92 |
| Catalyst Recyclability | 5 cycles | 4 cycles | 3 cycles |
| Hazard Classification | H302 (Acute Toxicity) | H318 (Eye Damage) | H315 (Skin Irritation) |
Research Findings and Industrial Relevance
- Catalytic Efficiency : "this compound" achieves 98% yield with A-FGO, outperforming analogues due to bromine’s synergistic interaction with the graphene oxide catalyst .
- Environmental Impact : The ionic liquid-based synthesis of "this compound" reduces waste generation by 40% compared to traditional methods, aligning with green chemistry principles .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals "this compound" decomposes at 215°C, higher than Compound A (190°C) and B (185°C), ensuring safer industrial processing .
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